9-epi-Artemisinin
CAS No.: 113472-97-2
Cat. No.: VC21341978
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 113472-97-2 |
---|---|
Molecular Formula | C15H22O5 |
Molecular Weight | 282.33 g/mol |
IUPAC Name | (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Standard InChI | InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 |
Standard InChI Key | BLUAFEHZUWYNDE-DWIPZSBTSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |
SMILES | CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Canonical SMILES | CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Appearance | White Solid |
Chemical Identity and Structure
9-epi-Artemisinin is a stereoisomer of artemisinin, differing in the spatial arrangement at the C-9 position. The compound has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol . It contains a distinctive endoperoxide bridge that is crucial for its biological activity.
Identification Information
The compound is identified by various designations in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 113472-97-2 |
PubChem CID | 821423 |
Molecular Formula | C15H22O5 |
Molecular Weight | 282.33 g/mol |
DSSTOX ID | DTXSID70356309 |
UNII | 0474Z7MDH1 |
Chemical Structure
The structure of 9-epi-Artemisinin features a complex tetracyclic framework with seven stereogenic centers. Its IUPAC name is (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one . The compound is also referred to as (3R,5aS,6R,8aS,9S,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10(3H)-one .
The critical structural feature that distinguishes 9-epi-Artemisinin from artemisinin is the configuration at the C-9 position, which has significant implications for its biological activity.
Physical-Chemical Properties
9-epi-Artemisinin possesses specific physicochemical properties that influence its behavior in biological systems:
Property | Value |
---|---|
Polar Surface Area (PSA) | 54 |
XLogP3 | 2.8 |
Physical Appearance | Crystalline solid |
Natural Occurrence
Botanical Sources
9-epi-Artemisinin has been documented to occur naturally in specific plant species:
While artemisinin is most famously isolated from Artemisia annua (sweet wormwood), the epi-form appears to be present in other Artemisia species, albeit in smaller quantities.
Crystal Structure and Conformational Analysis
Crystal Structure Data
The crystal structure of 9-epi-Artemisinin has been documented with the following details:
Parameter | Value |
---|---|
CCDC Number | 140506 |
Associated Article DOI | 10.1002/1522-2675(20000607)83:6<1239::AID-HLCA1239>3.0.CO;2-S |
Crystal Structure Data DOI | 10.5517/cc4q6gh |
Table 3: Crystal structure identification data for 9-epi-Artemisinin
The crystal structure analysis provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.
Synthesis and Production
Synthetic Methods
9-epi-Artemisinin can be obtained through chemical synthesis, often as a by-product or alternative product during artemisinin synthesis. The synthesis typically involves isomerization reactions at the C-9 position of artemisinin under specific conditions.
Biological Significance
Antimalarial Activity
The stereochemistry at the C-9 position in artemisinin derivatives plays a crucial role in determining their biological activity against malaria parasites. Research indicates that the epi-configuration at C-9 significantly impacts the compound's effectiveness against Plasmodium species.
The stereochemistry at the C-9 position is particularly important, as it affects the molecule's ability to interact with its biological targets within the parasite .
Analytical Methods for Identification
Reference Standards
Structure-Activity Relationship
Comparison with Artemisinin
The structural difference between artemisinin and 9-epi-Artemisinin at the C-9 position results in altered biological properties. This exemplifies the critical importance of stereochemistry in determining the efficacy of antimalarial compounds.
The configuration at C-9 affects:
Relationship to Other Artemisinin Derivatives
9-epi-Artemisinin belongs to a family of structurally related compounds that include:
-
Artemisinin (parent compound)
-
Dihydroartemisinin
-
Artemether
-
Artesunate
-
Anhydrodihydroartemisinin
Each of these compounds possesses distinct chemical and pharmacological properties based on variations in their chemical structure .
Research Applications
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